REACTION_SMILES
|
[CH3:17][C:18]([O-:19])=[O:20].[CH3:21][C:22]([O:23][C:24](=[O:25])[CH3:26])=[O:27].[ClH:1].[ClH:28].[NH2:2][CH:3]([C:4](=[O:5])[O:6][CH3:7])[CH2:8][c:9]1[cH:10][cH:11][c:12]([I:15])[cH:13][cH:14]1.[Na+:16]>>[NH:2]([CH:3]([C:4](=[O:5])[O:6][CH3:7])[CH2:8][c:9]1[cH:10][cH:11][c:12]([I:15])[cH:13][cH:14]1)[C:18]([CH3:17])=[O:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(N)Cc1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
COC(=O)C(Cc1ccc(I)cc1)NC(C)=O
|
Type
|
product
|
Smiles
|
COC(=O)C(Cc1ccc(I)cc1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |